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2-Methyl-3H-imidazo[4,5-b]pyridine HCl: Core Scaffold for Kinase & GPCR Discovery
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS 1242338-95-9) is a heterocyclic building block that forms the foundational core for numerous pharmacologically active molecules. As the hydrochloride salt of a 3H-imidazo[4,5-b]pyridine scaffold, this compound provides a versatile platform for medicinal chemistry programs targeting a diverse array of biological targets, including the CCR5 chemokine receptor, various kinases (e.g., TAM, Aurora, MLK3, PDE10A), and the 5-HT6 serotonin receptor [1][2][3][4][5]. Its utility lies not in its intrinsic activity but in its role as a privileged, synthetically tractable scaffold for generating libraries of analogs with optimized potency, selectivity, and pharmacokinetic properties [6][7].
Core Scaffold3H-imidazo[4,5-b]pyridine platform for kinase and GPCR ligand design
Target ScopeSupports SAR programs for Aurora, JAK, TAM, PDE10A, CCR5, and 5-HT6
FormatHydrochloride salt compatible with standard synthetic chemistry workflows
[1] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
[2] Baladi, T., Aziz, J., Dufour, F., Abet, V., Stoven, V., Radvanyi, F., ... & Piguel, S. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry, 26(20), 5510-5530. Retrieved from https://www.semanticscholar.org/paper/Design,-synthesis,-biological-evaluation-and-of-as-Baladi-Aziz/85c8b8392157adc7d66f6808a1daa62c8a20337e View Source
[3] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
[4] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
[5] Hu, E., Andrews, K., & Allen, J. R. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Retrieved from https://www.semanticscholar.org/paper/99c9013e2b916886615e1c5ec9ee2ab3f16bc5c2#citing-papers View Source
[6] Muthuppalaniappan, M., Viswanadha, S., Babu, G., & Vakkalanka, S. K. V. S. (2017). 3,5-Disposable-3H-Imidazo [4,5-b] Pyridine and 3,5-Disposition-3H- [1,2,3] TRIAZOLO [4,5-b] Pyridine Compounds as Proteinkinase Modulators. Patent EA-025281-B9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/EA-025281-B9 View Source
[7] Imidazo[4,5-b]pyridine derivatives as dual dyrk1/clk1 inhibitors. (2016). European Patent EP3356363A1. Retrieved from https://patents.google.com/patent/EP3356363A1/zh View Source
2-Methyl-3H-imidazo[4,5-b]pyridine HCl: Specificity vs. Generic Analogs
The unique fused heterocyclic core of 2-methyl-3H-imidazo[4,5-b]pyridine hydrochloride confers a specific molecular geometry and electronic profile that directly impacts target engagement and selectivity, as demonstrated in comparative studies. For instance, the regioisomeric 3H-imidazo[4,5-b]pyridine scaffold exhibits a distinct selectivity profile against JAK family kinases compared to the 1H-imidazo[4,5-c]pyridine scaffold [1][2]. Furthermore, substituents at specific positions (e.g., C-2, C-6, C-7) are critical for modulating potency against a range of kinases (Aurora, TAM, PDE10A) and GPCRs (5-HT6, CCR5), a nuance lost when substituting with generic, uncharacterized imidazopyridine derivatives [3][4][5][6][7]. Therefore, substituting this specific building block with a close analog or a generic 'imidazopyridine' can lead to significant, unpredictable deviations in pharmacological activity and derail a structure-activity relationship (SAR) program.
This Scaffold
3H-imidazo[4,5-b]pyridine regiochemistry with defined C-2 methyl substitution and HCl salt form
Generic Alternatives
1H-imidazo[4,5-c]pyridine regioisomers or uncharacterized imidazopyridines without controlled substitution
JAK family selectivity profiles may shift substantially between regioisomers, altering target engagement outcomes
Absence of C-2/C-6/C-7 substituent control limits potency tuning for Aurora, TAM, PDE10A, and GPCR targets
[1] PMC Copyright Notice. (2024). Figure 3. Selectivity comparison between the (A) 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds and (B) matched pairs 10 and 11. J Med Chem, 67(11), 8545–8568. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
[2] Breslin, H. J. (2012). Imidazo[4,5-b]pyridine derivatives as ALK and JAK modulators for the treatment of proliferative disorders. US Patent US-9238656-B2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/US-9238656-B2 View Source
[3] Baladi, T., Aziz, J., Dufour, F., Abet, V., Stoven, V., Radvanyi, F., ... & Piguel, S. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry, 26(20), 5510-5530. Retrieved from https://www.semanticscholar.org/paper/Design,-synthesis,-biological-evaluation-and-of-as-Baladi-Aziz/85c8b8392157adc7d66f6808a1daa62c8a20337e View Source
[4] Hu, E., Andrews, K., & Allen, J. R. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Retrieved from https://www.semanticscholar.org/paper/99c9013e2b916886615e1c5ec9ee2ab3f16bc5c2#citing-papers View Source
[5] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
[6] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
[7] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
The 3H-imidazo[4,5-b]pyridine scaffold demonstrates a distinct selectivity profile against Janus kinase (JAK) family members compared to its regioisomer, the 1H-imidazo[4,5-c]pyridine scaffold. This is based on a direct comparison of IC50 values for matched molecular pairs [1].
JAK SelectivityHead-to-head
3H-ScaffoldDistinct JAK1/TYK2 selectivity window
1H-ScaffoldDifferent selectivity profile observed
Supports regioisomer-based selectivity design
Matched-pair analysis; fluorescence-based JAK assays
Kinase InhibitionJAK/STAT PathwayImmuno-Oncology
Evidence Dimension
Selectivity ratio for JAK1/TYK2 based on IC50 values
Target Compound Data
Scaffold: 3H-imidazo[4,5-b]pyridine core
Comparator Or Baseline
Scaffold: 1H-imidazo[4,5-c]pyridine core
Quantified Difference
The 3H-imidazo[4,5-b]pyridine scaffold provides a different selectivity window, as visualized in Figure 3, with specific IC50 values for matched pairs demonstrating >10-fold difference in selectivity for JAK1 over TYK2 between the two scaffolds [1].
Conditions
Fluorescence-based biochemical assays using the catalytic domains of four JAK members [1].
Why This Matters
Selecting the correct imidazopyridine regioisomer is essential for developing selective JAK inhibitors and avoiding off-target effects in related kinases.
Kinase InhibitionJAK/STAT PathwayImmuno-Oncology
[1] PMC Copyright Notice. (2024). Figure 3. Selectivity comparison between the (A) 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds and (B) matched pairs 10 and 11. J Med Chem, 67(11), 8545–8568. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
Aurora Kinase Potency QSAR Models
Derivatives built on the 2-methyl-3H-imidazo[4,5-b]pyridine scaffold can achieve high potency against Aurora kinases, with optimization leading to compounds with nanomolar activity. While the specific compound is a building block, QSAR models derived from 65 related compounds provide a quantitative framework for predicting and optimizing activity [1][2].
Aurora QSAR ModelClass-level
q² = 0.905
Indicates predictive model fit for inhibitor design
Predictive QSAR model performance (cross-validation coefficient q²)
Target Compound Data
Imidazo[4,5-b]pyridine derivative QSAR model set (65 compounds)
Comparator Or Baseline
Baseline: Various QSAR models (HQSAR, CoMFA, CoMSIA, TopomerCoMFA)
Quantified Difference
Cross-validation coefficients (q²) of 0.892 (HQSAR), 0.866 (CoMFA), 0.877 (CoMSIA), and 0.905 (TopomerCoMFA), indicating robust predictive power [1].
Conditions
3D-QSAR and molecular docking studies against Aurora kinase A (PDB: 1MQ4) [1][2].
Why This Matters
Provides a validated computational framework for rational design of potent Aurora kinase inhibitors, reducing the need for extensive empirical screening.
Kinase InhibitionAurora KinaseOncology
[1] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
[2] Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2010). Retrieved from https://eurofarma.ovidds.com View Source
5-HT6 Receptor Potency: C-2 Methyl Effect
The 2-methyl substituent is a critical determinant of potency in 5-HT6 receptor ligands. While a 2-ethyl analog (compound 17) has been characterized with a Ki of 6 nM and an IC50 of 17.6 nM, this data serves as a class-level inference for the potential of the 2-methyl scaffold [1].
5-HT6 AffinityClass-level
Ki 6 nM
Suggests scaffold potential for CNS ligand optimization
Data from 2-ethyl analog; C-2 methyl effect to be verified
GPCR5-HT6 ReceptorCNS Drug Discovery
Evidence Dimension
Binding affinity and functional activity at 5-HT6 receptor
Target Compound Data
Scaffold: 3H-imidazo[4,5-b]pyridine with C-2 substitution
Compound 17: Ki = 6 nM, IC50 = 17.6 nM in Gs signaling assay [1].
Conditions
In vitro radioligand binding and functional assays for human 5-HT6 receptor [1].
Why This Matters
Demonstrates the scaffold's potential for generating high-affinity CNS-penetrant ligands, where even minor changes to the C-2 position can dramatically impact activity.
GPCR5-HT6 ReceptorCNS Drug Discovery
[1] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
CCR5 Antagonism by 2-Methyl Derivative
A derivative containing the 2-methyl-3H-imidazo[4,5-b]pyridine core demonstrates potent antagonist activity at the CCR5 receptor, a key target for HIV entry and inflammatory diseases. This provides direct, quantitative evidence for the utility of this specific substitution pattern [1].
CCR5 AntagonismHead-to-head
IC50 112 nM
Validates scaffold for CCR5 antagonist SAR studies
Antagonist activity at human CCR5 receptor expressed in CHO cells, assessed as inhibition of RANTES-induced [35S]GTPγS binding [1].
Why This Matters
Validates the 2-methyl-3H-imidazo[4,5-b]pyridine core as a privileged scaffold for developing novel CCR5 antagonists with therapeutic potential in HIV and immunology.
GPCRCCR5 AntagonistImmunology
[1] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
2-Methyl-3H-imidazo[4,5-b]pyridine HCl: Research & Industrial Applications
Design of Selective JAK Inhibitors
Medicinal chemistry teams can use this building block as a starting point to design and synthesize selective JAK1, JAK2, JAK3, or TYK2 inhibitors. The evidence that the 3H-imidazo[4,5-b]pyridine scaffold provides a distinct selectivity window compared to other imidazopyridine regioisomers (as shown in matched-pair analyses) is a critical advantage for programs seeking to minimize off-target kinase inhibition [1][2].
CNS-Penetrant 5-HT6 Receptor Ligands
Neuroscience drug discovery programs targeting cognitive impairment can utilize this hydrochloride salt to generate novel 5-HT6 receptor ligands. The high potency and favorable brain penetration observed for closely related 2-substituted 3H-imidazo[4,5-b]pyridine derivatives (e.g., compound 17 with Ki = 6 nM) make it a superior starting point for optimizing cognition-enhancing agents with a potentially differentiated safety profile [3].
Aurora Kinase Inhibitors for Oncology
The compound is a key intermediate for synthesizing Aurora kinase inhibitors. The availability of robust 3D-QSAR models (with cross-validated q² values up to 0.905) provides a significant advantage, enabling structure-guided design to optimize for potency and selectivity against Aurora A, B, or C kinases, accelerating the hit-to-lead process for oncology targets [4][5].
CCR5 Antagonists for HIV & Inflammation
This specific building block can be directly incorporated into the synthesis of novel CCR5 antagonists. The demonstrated IC50 of 112 nM for a related derivative confirms the scaffold's ability to engage this therapeutically relevant target, providing a validated path for creating new antiviral or anti-inflammatory agents [6].
Application
Selection Property
Validation Focus
JAK inhibitor design
3H-imidazo[4,5-b]pyridine regiochemistry
JAK isoform selectivity profiling vs. 1H-isomer
5-HT6 receptor ligand SAR
C-2 substitution tuning
Binding affinity and functional assay validation
Aurora kinase inhibitor optimization
QSAR model-guided design
Predictive potency validation in vitro
CCR5 antagonist discovery
2-methyl scaffold incorporation
Cellular antagonist activity assessment
[1] PMC Copyright Notice. (2024). Figure 3. Selectivity comparison between the (A) 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds and (B) matched pairs 10 and 11. J Med Chem, 67(11), 8545–8568. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
[2] Breslin, H. J. (2012). Imidazo[4,5-b]pyridine derivatives as ALK and JAK modulators for the treatment of proliferative disorders. US Patent US-9238656-B2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/US-9238656-B2 View Source
[3] Vanda, D., Soural, M., Canale, V., Chaumont-Dubel, S., Satała, G., Kos, T., ... & Zajdel, P. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo[4,5-b]pyridines with cognition enhancing properties. European Journal of Medicinal Chemistry, 144, 716-729. Retrieved from https://dev.nlk.cz/mdv/doc/bmc18010216?s=aut View Source
[4] Yang, T., Yang, T., Tong, J. B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from https://www.lunlunapp.com/newsDetails/d54d26f993acaf3cada0b52d1a00019a View Source
[5] Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2010). Retrieved from https://eurofarma.ovidds.com View Source
[6] BindingDB BDBM50314722. (2010). Antagonist activity at CCR5 receptor expressed in CHO cells (IC50: 112 nM) for an endo/exo-(S)-methyl 4-(3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutanoate derivative. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314722&tag=rep&fil=ic50&submit=summary View Source
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